molecular formula C9H14N2O2S B8782454 4-(3-Aminopropyl)benzenesulfonamide CAS No. 10079-78-4

4-(3-Aminopropyl)benzenesulfonamide

Cat. No.: B8782454
CAS No.: 10079-78-4
M. Wt: 214.29 g/mol
InChI Key: QJFUYJHXJQEQCM-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H13NO2S It is a derivative of benzene sulfonamide, characterized by the presence of an aminopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)benzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Aminopropyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzyme dihydropteroate synthetase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminopropyl)benzenesulfonamide is unique due to its specific aminopropyl substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

10079-78-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

4-(3-aminopropyl)benzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2,7,10H2,(H2,11,12,13)

InChI Key

QJFUYJHXJQEQCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)S(=O)(=O)N

Origin of Product

United States

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